molecular formula C20H21ClN2O2 B4957597 ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride

ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride

Cat. No. B4957597
M. Wt: 356.8 g/mol
InChI Key: QOJPLOXMCNYNCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride, also known as DMQA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive processes.
Biochemical and Physiological Effects:
ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has also been found to increase the levels of antioxidants, such as glutathione, in cells. In addition, ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

Ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent biological activity in various assays. However, ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has not been extensively studied in human clinical trials, which limits its potential applications in medical research.

Future Directions

There are several future directions for ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride research. One potential direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in the treatment of cancer, either alone or in combination with other anti-cancer drugs. In addition, further studies are needed to fully understand the mechanism of action of ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride and to optimize its chemical properties for various applications.

Synthesis Methods

Ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized through a series of reactions involving 2,8-dimethyl-4-quinolinecarboxylic acid, ethyl 3-aminobenzoate, and hydrochloric acid. The synthesis process involves the use of various reagents and solvents, and the final product is obtained through purification and crystallization techniques.

Scientific Research Applications

Ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. ethyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

ethyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2.ClH/c1-4-24-20(23)15-8-6-9-16(12-15)22-18-11-14(3)21-19-13(2)7-5-10-17(18)19;/h5-12H,4H2,1-3H3,(H,21,22);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJPLOXMCNYNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC2=CC(=NC3=C(C=CC=C23)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(2,8-dimethylquinolin-4-yl)amino]benzoate;hydrochloride

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